Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-
CAS No.: 1152508-58-1
Cat. No.: VC16276688
Molecular Formula: C10H12BrClN2O2S2
Molecular Weight: 371.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152508-58-1 |
|---|---|
| Molecular Formula | C10H12BrClN2O2S2 |
| Molecular Weight | 371.7 g/mol |
| IUPAC Name | 3-[(4-bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide |
| Standard InChI | InChI=1S/C10H12BrClN2O2S2/c1-14(5-4-10(13)17)18(15,16)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,17) |
| Standard InChI Key | PEBARLULABPVQF-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCC(=S)N)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-, is systematically named according to IUPAC nomenclature as 3-[(4-bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide . Its molecular structure integrates a propanethioamide backbone modified by a sulfonyl-linked 4-bromo-2-chlorophenyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1152508-58-1 |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂S₂ |
| Molecular Weight | 371.7 g/mol |
| IUPAC Name | 3-[(4-Bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide |
| PubChem CID | 43120113 |
The compound’s structure features a thioamide group (-C(=S)-NH₂), which distinguishes it from conventional amides by replacing oxygen with sulfur. This substitution enhances its reactivity in nucleophilic and coordination chemistry. The 4-bromo-2-chlorophenylsulfonyl moiety introduces steric bulk and electronic effects, influencing its solubility and interaction with biological targets.
Synthesis and Preparation
The synthesis of Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-, typically involves a multi-step protocol beginning with the preparation of the sulfonyl chloride intermediate. According to limited available data, the reaction sequence may proceed as follows:
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Sulfonation of 4-bromo-2-chlorobenzene: Introduction of a sulfonyl group via sulfonation reactions, yielding 4-bromo-2-chlorophenylsulfonyl chloride.
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Methylamination: Reaction of the sulfonyl chloride with methylamine to form the corresponding sulfonamide.
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Thioamide Formation: Coupling the sulfonamide intermediate with a propanethioamide precursor, likely via nucleophilic substitution or condensation reactions.
Physicochemical Properties
While experimental data on this compound’s physicochemical properties are sparse, inferences can be drawn from its molecular structure:
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Solubility: The presence of polar sulfonyl and thioamide groups suggests moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited aqueous solubility due to the hydrophobic aryl halide moiety.
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Stability: Thioamides are generally susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids and hydrogen sulfide. The electron-withdrawing sulfonyl group may mitigate this reactivity by stabilizing the thioamide resonance structure.
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Spectroscopic Signatures:
Future Research Directions
To fully exploit this compound’s potential, the following research avenues are proposed:
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Synthetic Optimization: Develop scalable, high-yield synthetic routes using green chemistry principles (e.g., catalytic methods, solvent-free conditions).
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Biological Screening: Evaluate in vitro activity against bacterial, fungal, and cancer cell lines to identify lead applications.
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Structure-Activity Relationships (SAR): Systematically modify the aryl halide and sulfonyl groups to correlate structural changes with bioactivity.
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